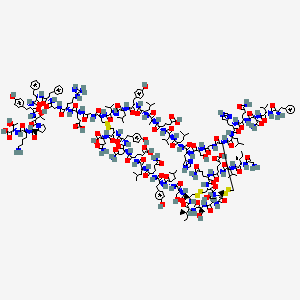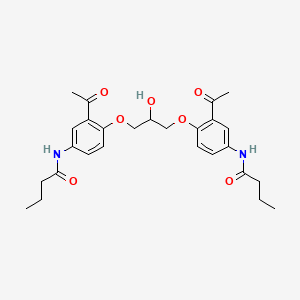
アセブトロール不純物H
説明
An analogue of acebutolol
科学的研究の応用
医薬品品質管理
アセブトロール不純物Hは、医薬品業界における基準物質として使用されます {svg_1}. アセブトロールの不純物の研究は、薬物プロセス研究、最適化、および品質管理にとって重要です {svg_2}.
This compoundは、製造プロセスにおいて、最終製品の完全性を損なう可能性のある望ましくない不純物が混入されていないことを確認するために使用されます {svg_3}.
医薬品保管
医薬品の保管中は、不純物の生成を最小限に抑えることが重要です {svg_4}. This compoundは、保管中の医薬品の安定性を監視するために使用できます {svg_5}.
臨床応用
this compoundは、医薬品の安全性と有効性を確保するために、臨床応用で使用されます {svg_6}. 不純物によって引き起こされる潜在的な副作用を特定するのに役立ちます {svg_7}.
研究開発
this compoundは、新しい薬剤製剤の探索と既存の薬剤製剤の改善のために、研究開発で使用されます {svg_8}. 不純物が医薬品の性能に及ぼす影響を理解するのに役立ちます {svg_9}.
規制遵守
作用機序
Mode of Action
Acebutolol Impurity H is a selective β1-receptor antagonist . It blocks these receptors, thereby lowering the heart rate and blood pressure . This action is essentially the reverse effect of epinephrine . It is also considered a partial agonist due to its intrinsic sympathomimetic activity (ISA), providing a low level of β stimulation at rest but acting as a typical β receptor blocker during high sympathetic activity .
Pharmacokinetics
It is known that acebutolol, the parent compound, has lipophilic properties and can cross the blood-brain barrier . This suggests that Acebutolol Impurity H may have similar properties. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acebutolol Impurity H.
Result of Action
The primary result of Acebutolol Impurity H’s action is a reduction in heart rate and blood pressure . This can be beneficial in conditions such as hypertension and arrhythmias . By reducing the workload on the heart, it can help prevent conditions such as heart failure and myocardial infarction .
特性
IUPAC Name |
N-[3-acetyl-4-[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-7-26(33)28-19-9-11-24(22(13-19)17(3)30)35-15-21(32)16-36-25-12-10-20(14-23(25)18(4)31)29-27(34)8-6-2/h9-14,21,32H,5-8,15-16H2,1-4H3,(H,28,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBONHQVMSZXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157881 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329613-31-1 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2RD291K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


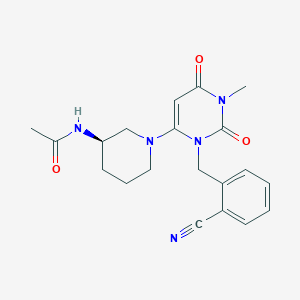
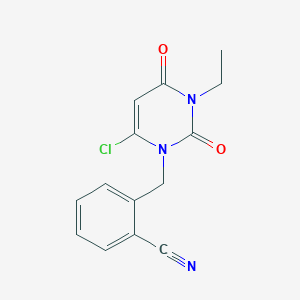
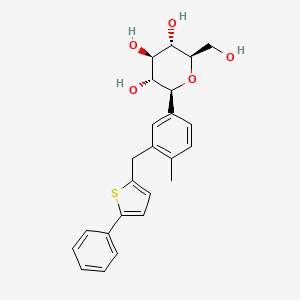
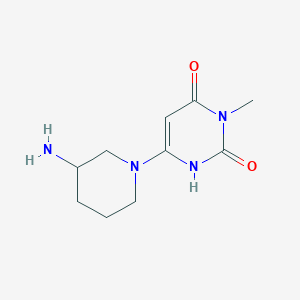
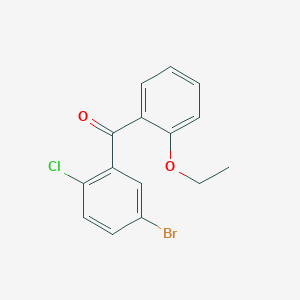
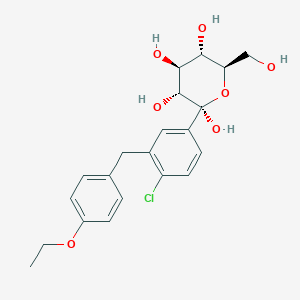
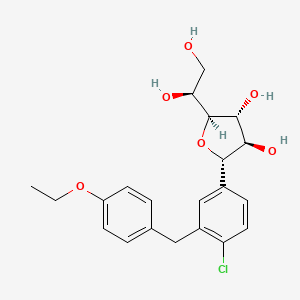
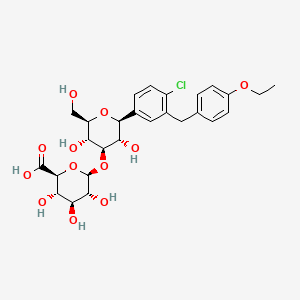

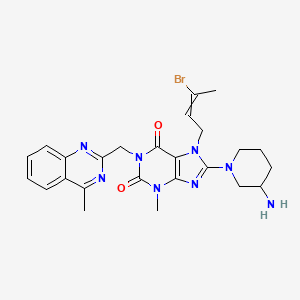

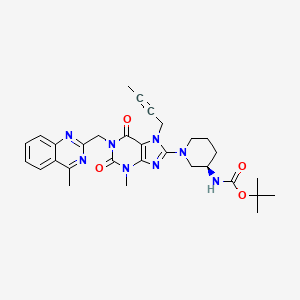
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
